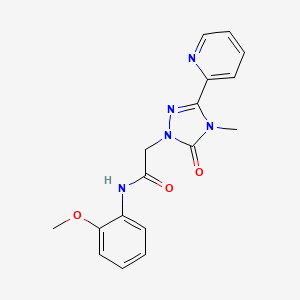
N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound featuring a triazole ring and a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyridine Moiety : Contributes to the compound's interaction with biological targets.
- Methoxyphenyl Group : Enhances solubility and bioavailability.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets through:
Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways that lead to its biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-methoxyphenyl)-2-(4-methyl... | MCF7 | 12.50 | |
| N-(2-methoxyphenyl)-2-(4-methyl... | A549 | 26.00 |
These findings suggest that the compound exhibits moderate cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that it can reduce pro-inflammatory cytokines, suggesting a role in inflammatory disease management.
Case Studies
-
Study on Anticancer Efficacy :
A study investigated the efficacy of N-(2-methoxyphenyl)-2-(4-methyl... against several cancer cell lines including MCF7 and A549. The results demonstrated significant growth inhibition with IC50 values indicating promising therapeutic potential. -
Inflammation Model :
In a model of induced inflammation, treatment with the compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), showcasing its potential utility in treating inflammatory conditions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21-16(13-8-5-6-10-18-13)20-22(17(21)24)11-15(23)19-12-7-3-4-9-14(12)25-2/h3-10H,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSFIONSVRJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC=CC=C2OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














